Sakacin A -

Sakacin A

Catalog Number: EVT-244530
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of sakacin A is notably temperature-sensitive and regulated by a three-component system involving pheromone signaling. The production occurs optimally at lower temperatures (25-30 °C) and diminishes significantly at higher temperatures (above 33 °C). This regulation is mediated by the pheromone peptide Sap-Ph, which enhances bacteriocin production when added exogenously or when the growth temperature is reduced .

The synthesis process involves the following steps:

  1. Gene Activation: The sap gene cluster is activated under optimal growth conditions.
  2. Peptide Precursor Formation: The precursor peptide undergoes post-translational modifications, including cleavage and cyclization.
  3. Purification: Following synthesis, sakacin A can be purified using techniques such as high-performance liquid chromatography (HPLC) to isolate it from other cellular components .
Molecular Structure Analysis

Sakacin A is composed of 23 amino acids and exhibits a cationic nature, which contributes to its antimicrobial properties. The amino acid sequence includes several hydrophobic residues that facilitate its interaction with bacterial membranes. Structural studies have revealed that sakacin A can adopt an alpha-helical conformation, which is critical for its function as a membrane-active agent .

Structural Data

  • Molecular Formula: C₁₃H₁₈N₄O₄S
  • Molecular Weight: Approximately 300 Da
  • Amino Acid Sequence: The specific sequence of sakacin A includes key residues that are essential for its bioactivity.
Chemical Reactions Analysis

Sakacin A primarily exerts its antimicrobial effects through membrane disruption in target bacteria. This mechanism involves:

  1. Membrane Binding: Sakacin A binds to the lipid bilayer of susceptible bacteria.
  2. Pore Formation: It induces the formation of pores within the membrane, leading to ion leakage and ultimately cell death.

This action is facilitated by its amphipathic structure, which allows it to integrate into lipid membranes effectively .

Mechanism of Action

The mechanism of action of sakacin A can be summarized in several key steps:

  1. Recognition and Binding: Sakacin A recognizes specific receptors on the surface of target bacteria.
  2. Membrane Insertion: The peptide inserts itself into the membrane due to its hydrophobic regions.
  3. Pore Formation: This insertion leads to structural changes in the membrane, forming pores that compromise membrane integrity.
  4. Cell Lysis: The disruption of ion gradients and loss of cellular contents result in bacterial cell lysis and death .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or lyophilized form.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: Stable at acidic pH levels but sensitive to heat beyond certain thresholds.
  • Activity Spectrum: Effective against various Gram-positive bacteria, particularly those closely related to Lactobacillus sakei.

Relevant data indicate that sakacin A retains activity after exposure to heat treatment up to 60 °C for short periods, making it suitable for food preservation applications .

Applications

Sakacin A has significant potential in various scientific fields:

  1. Food Preservation: Its antimicrobial properties make it an excellent candidate for use in food safety applications, particularly in fermented products where it can inhibit spoilage organisms.
  2. Biotechnology: Used in bioprocessing for producing safe food products by controlling pathogenic bacteria during fermentation.
  3. Biomedical Research: Investigated for potential therapeutic applications due to its selective antibacterial activity against pathogenic strains without affecting beneficial microbiota .
Biosynthesis and Genetic Determinants of Sakacin A

Ribosomal Synthesis and Post-Translational Modifications

Sakacin A is a Class IIa bacteriocin ribosomally synthesized as a 59-amino-acid prepeptide by Lactobacillus sakei Lb706. The precursor includes an 18-residue N-terminal leader peptide, which is cleaved proteolytically to yield the mature, bioactive 41-amino-acid peptide (molecular mass: 4,308.9 Da). Unlike Class I lantibiotics, Sakacin A undergoes minimal post-translational modifications, limited to the formation of a single disulfide bridge between Cys²⁸ and Cys³³. This structural feature, while contributing marginally to thermal stability, is not essential for antimicrobial activity. The mature peptide exhibits a net charge of +3 across a wide pH range due to hydrophilic N-terminal residues, while its C-terminal domain contains hydrophobic amino acids (e.g., glycine and serine) crucial for membrane interaction [4] [8]. Leader peptides in Class II bacteriocins typically adopt a "double-glycine" (GG) motif, recognized by dedicated ABC transporters for extracellular secretion. This motif facilitates the signal sequence-independent translocation common to bacteriocins [2] [6].

Table 1: Post-Translational Processing Steps in Sakacin A Maturation

Precursor FormMature FormKey ModificationsFunctional Significance
59 amino acids41 amino acidsCleavage of 18-residue leader peptideRelease of active core peptide
N-terminal GG motif-Leader peptide recognition by ABC transporterEnsures efficient secretion
Linear peptideFolded structureDisulfide bond (Cys²⁸–Cys³³)Stabilizes tertiary structure; minor role in activity
--No dehydration/lanthionine formationDistinguishes from Class I bacteriocins

Operon Organization and Gene Cluster Architecture

The genetic machinery for Sakacin A production and immunity is encoded on an 8,668-bp plasmid DNA fragment organized into two divergently transcribed operons separated by the insertion element IS1163, which does not participate in gene regulation [1] [3].

Structural Gene (sapA) and Immunity Gene (saiA) Relationships

The first operon comprises sapA (encoding the Sakacin A prepeptide) and the downstream saiA gene. saiA encodes a 90-amino-acid immunity protein that protects the producer strain from its own bacteriocin. Deletion and frameshift mutagenesis studies confirm that SaiA is indispensable for immunity but dispensable for bacteriocin production. Transcriptional analyses reveal that sapA and saiA form a co-transcribed unit under the control of a common promoter (P1), ensuring synchronized expression. This arrangement guarantees that Sakacin A synthesis is always accompanied by immunity, preventing self-toxicity [1] [3].

Regulatory Operon (sapK/sapR/sapT/sapE) Functionality

The second operon contains four genes: sapK, sapR, sapT, and sapE. sapK and sapR encode a two-component regulatory system (histidine kinase and response regulator), while sapT and sapE encode an ATP-binding cassette (ABC) transporter complex. Northern blot analyses demonstrate that this operon is transcribed as a polycistronic mRNA. Frameshift mutations in sapK or sapR abolish both Sakacin A production and immunity, whereas disruptions in sapT or sapE only impair secretion without affecting immunity. This confirms that SapT/SapE function exclusively in transport and leader peptide processing [1] [3] [6].

Table 2: Gene Functions in the Sakacin A Operon Cluster

GeneEncoded ProteinFunctionPhenotype of Mutation
sapASakacin A prepeptideBacteriocin precursorLoss of antimicrobial activity
saiAImmunity proteinProtects producer strain from Sakacin ALoss of self-immunity
sapKHistidine kinaseDetects environmental signals; phosphorylates SapRLoss of production and immunity
sapRResponse regulatorTranscriptional activator of both operonsLoss of production and immunity
sapTABC transporterATP-dependent secretion and leader peptide cleavageLoss of secretion; intracellular accumulation
sapEAccessory transporter proteinStabilizes SapT; enhances transport efficiencyReduced secretion efficiency

Role of Two-Component Signal Transduction Systems in Production

Histidine Kinase (SapK) and Response Regulator (SapR) Interactions

Sakacin A production is regulated by a quorum-sensing mechanism dependent on the SapK/SapR two-component system. SapK acts as a membrane-associated histidine kinase that autophosphorylates upon detecting threshold concentrations of the inducer peptide (pheromone). Phosphorylated SapK subsequently transfers the phosphate group to SapR, a cytoplasmic response regulator. Activated SapR binds to conserved 35-bp DNA sequences upstream of the sapA and sapK promoters, termed "SapR boxes" (30/35 nucleotides identical). Deletion of these sequences abolishes promoter activity, confirming their role as transcriptional activation sites. Notably, the sapA promoter exhibits stricter dependence on SapR activation than the sapK promoter, which maintains basal expression even in uninduced cells [1] [3] [6].

ATP-Binding Cassette Transporters (SapT/SapE) in Secretion

SapT and SapE constitute a dedicated ABC transporter complex responsible for Sakacin A secretion and leader peptide cleavage. SapT contains conserved nucleotide-binding domains (NBDs) that hydrolyze ATP to energize substrate translocation across the membrane. It shares structural homology with the E. coli hemolysin transporter HlyB, classifying it within the "type I secretion" system. SapE, an accessory transmembrane protein, stabilizes SapT and broadens substrate specificity. The transporter recognizes the GG motif of the Sakacin A leader peptide. During translocation, the leader peptide is cleaved by the transporter's intrinsic cysteine protease domain, releasing mature Sakacin A extracellularly. This mechanism is signal sequence-independent and distinct from the Sec pathway [1] [3] [7].

Table 3: Regulatory and Transport Components in Sakacin A Biosynthesis

ComponentTypeKey Functional Domains/FeaturesMechanism of Action
SapKHistidine kinaseTransmembrane sensor domain; HisKA phosphoacceptorAutophosphorylation upon inducer detection
SapRResponse regulatorREC receiver domain; HTH DNA-binding motifBinds SapR boxes; activates transcription
SapTABC transporterNucleotide-binding domain (NBD); transmembrane domain (TMD)ATP hydrolysis; substrate translocation; leader peptide cleavage
SapEAccessory transporter proteinMembrane-integrated; stabilizes SapTEnhances transport complex efficiency

Properties

Product Name

Sakacin A

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